molecular formula C42H78N4O4 B13787737 N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-2,1-diyl]]bishexadecan-1-amide CAS No. 93923-74-1

N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-2,1-diyl]]bishexadecan-1-amide

Cat. No.: B13787737
CAS No.: 93923-74-1
M. Wt: 703.1 g/mol
InChI Key: GZFPVZNMOFQWDC-UHFFFAOYSA-N
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Description

N,N’-[Ethane-1,2-diylbis[(acetylimino)ethane-2,1-diyl]]bishexadecan-1-amide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple amide groups and long hydrocarbon chains, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Ethane-1,2-diylbis[(acetylimino)ethane-2,1-diyl]]bishexadecan-1-amide typically involves the reaction of ethane-1,2-diamine with acetyl chloride, followed by the introduction of hexadecan-1-amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N’-[Ethane-1,2-diylbis[(acetylimino)ethane-2,1-diyl]]bishexadecan-1-amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The amide groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include various amides, amines, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N,N’-[Ethane-1,2-diylbis[(acetylimino)ethane-2,1-diyl]]bishexadecan-1-amide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-[Ethane-1,2-diylbis[(acetylimino)ethane-2,1-diyl]]bishexadecan-1-amide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[Ethane-1,2-diylbis[(benzamido)ethane-2,1-diyl]]bishexadecan-1-amide
  • N,N’-[Propane-2,2-diylbis[(sulfanediyl)ethane-2,1-diyl]]bishexadecan-1-amide
  • N,N’-[Ethane-1,2-diylbis[(methylformamido)ethane-2,1-diyl]]bishexadecan-1-amide

Uniqueness

N,N’-[Ethane-1,2-diylbis[(acetylimino)ethane-2,1-diyl]]bishexadecan-1-amide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its long hydrocarbon chains and multiple amide groups make it particularly interesting for applications requiring specific interactions with biological molecules and materials.

Properties

CAS No.

93923-74-1

Molecular Formula

C42H78N4O4

Molecular Weight

703.1 g/mol

IUPAC Name

N-[2,5-bis(acetylimino)-6-(hexadecanoylamino)hexyl]hexadecanamide

InChI

InChI=1S/C42H78N4O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41(49)43-35-39(45-37(3)47)33-34-40(46-38(4)48)36-44-42(50)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-36H2,1-4H3,(H,43,49)(H,44,50)

InChI Key

GZFPVZNMOFQWDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=NC(=O)C)CCC(=NC(=O)C)CNC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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